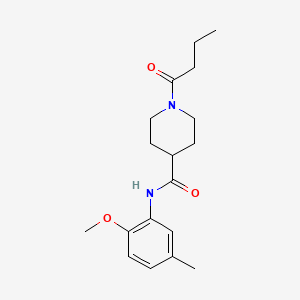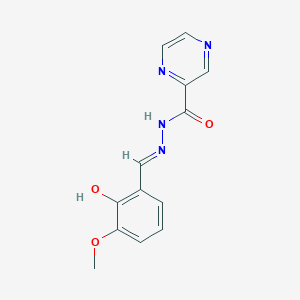![molecular formula C13H19N3O2S B5976612 N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is not fully understood. However, studies have suggested that N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to have both biochemical and physiological effects. Biochemically, N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Physiologically, N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to reduce inflammation and improve tissue healing.
実験室実験の利点と制限
One advantage of using N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has also been shown to reduce inflammation, making it a potential anti-inflammatory agent. However, one limitation of using N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
Future research on N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide could focus on its potential use in combination therapy with other anti-cancer agents. Additionally, further studies could investigate the use of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide as an anti-inflammatory agent in various disease models. The development of more effective methods for administering N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments could also be an area of future research.
Conclusion
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its ability to inhibit cancer cell growth and reduce inflammation makes it a potential candidate for anti-cancer and anti-inflammatory therapies. Further research is needed to fully understand the mechanism of action of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide and its potential use in combination therapy with other agents.
合成法
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide can be synthesized using various methods, including the reaction of ethyl hydrazinecarbothioamide with 2-(2-methylphenoxy)propanoic acid chloride. Another method involves the reaction of ethyl hydrazinecarbothioamide with 2-(2-methylphenoxy)propanoic acid in the presence of thionyl chloride. These methods have been optimized to produce high yields of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide with minimal impurities.
科学的研究の応用
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its potential therapeutic applications, including its anti-cancer properties. Studies have shown that N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has also been studied for its potential use as an anti-inflammatory agent. In animal studies, N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to reduce inflammation and improve tissue healing.
特性
IUPAC Name |
1-ethyl-3-[2-(2-methylphenoxy)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-4-14-13(19)16-15-12(17)10(3)18-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTWJPSESPPMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B5976529.png)
![3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5976541.png)
![3-methyl-4-(3-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976547.png)
![8-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5976551.png)
![1-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5976555.png)

![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976573.png)
![7-(cyclopropylmethyl)-2-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976575.png)
![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate](/img/structure/B5976588.png)

![3-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5976600.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5976606.png)
![N-(4-methylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5976625.png)
![3-[(3,5-di-tert-butyl-4-hydroxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B5976630.png)